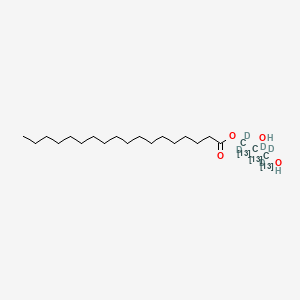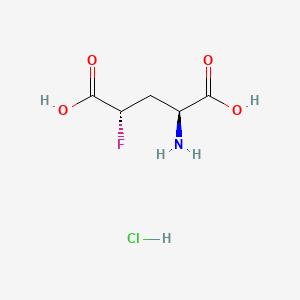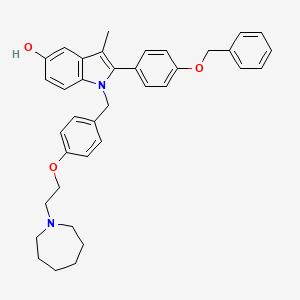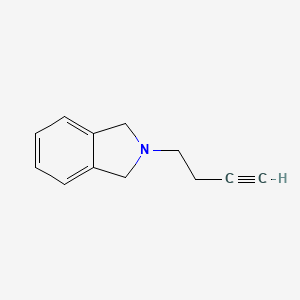
Fluoxastrobin-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoxastrobin-d4 is a systemic fungicide belonging to the strobilurin class of compounds. It is primarily used in agriculture to control a wide range of fungal diseases in crops such as cereals, vegetables, and fruits. The compound is known for its broad-spectrum activity and its ability to inhibit mitochondrial respiration in fungi, thereby preventing their growth and proliferation .
Méthodes De Préparation
The synthesis of Fluoxastrobin-d4 involves several key steps. One common method includes the reaction of methoxy methylenebenzofuran ketone with 4,6-dichloropyrimidine in the presence of a catalyst such as 1-propyl triethylene diamine bromide. This reaction is followed by an etherification process with o-hydroxy nitrile to yield this compound. The overall yield of this reaction can reach over 85% when using the appropriate catalysts and reaction conditions .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include additional purification steps to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Fluoxastrobin-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Fluoxastrobin-d4 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of strobilurin fungicides and their interactions with various biological targets.
Biology: Researchers use this compound to investigate its effects on fungal pathogens and to develop new fungicidal formulations.
Medicine: While primarily used in agriculture, this compound’s mode of action provides insights into mitochondrial respiration, which can be relevant in medical research.
Industry: The compound is used in the development of new agricultural products and formulations to enhance crop protection
Mécanisme D'action
Fluoxastrobin-d4 exerts its effects by inhibiting mitochondrial respiration in fungi. It specifically targets the cytochrome b complex III at the Qo site in the mitochondrial electron transport chain. This inhibition disrupts the normal respiration process, leading to a lack of energy production and ultimately causing the death of the fungal cells .
Comparaison Avec Des Composés Similaires
Fluoxastrobin-d4 is part of the strobilurin class of fungicides, which includes other compounds such as azoxystrobin, trifloxystrobin, and pyraclostrobin. These compounds share a similar mode of action but differ in their chemical structures and specific applications:
Azoxystrobin: Known for its broad-spectrum activity and used in various crops.
Trifloxystrobin: Often used in combination with other fungicides for enhanced efficacy.
Pyraclostrobin: Noted for its high potency and effectiveness against a wide range of fungal pathogens.
This compound is unique in its specific chemical structure, which provides certain advantages in terms of stability and efficacy under different environmental conditions .
Propriétés
Formule moléculaire |
C21H16ClFN4O5 |
|---|---|
Poids moléculaire |
462.8 g/mol |
Nom IUPAC |
(Z)-1-[2-[6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yl]oxyphenyl]-N-methoxy-1-(5,5,6,6-tetradeuterio-1,4,2-dioxazin-3-yl)methanimine |
InChI |
InChI=1S/C21H16ClFN4O5/c1-28-26-18(21-27-30-11-10-29-21)13-6-2-4-8-15(13)31-19-17(23)20(25-12-24-19)32-16-9-5-3-7-14(16)22/h2-9,12H,10-11H2,1H3/b26-18-/i10D2,11D2 |
Clé InChI |
UFEODZBUAFNAEU-RUDXQCQQSA-N |
SMILES isomérique |
[2H]C1(C(ON=C(O1)/C(=N\OC)/C2=CC=CC=C2OC3=C(C(=NC=N3)OC4=CC=CC=C4Cl)F)([2H])[2H])[2H] |
SMILES canonique |
CON=C(C1=CC=CC=C1OC2=C(C(=NC=N2)OC3=CC=CC=C3Cl)F)C4=NOCCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate](/img/structure/B13440280.png)
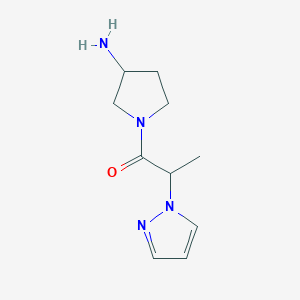

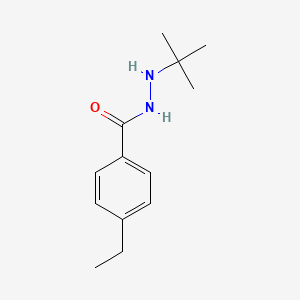
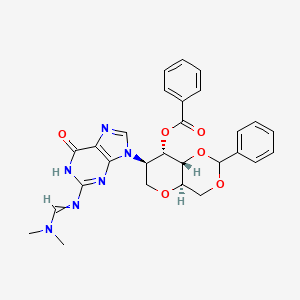
![3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one;N-(2-methylsulfonylsulfanylethyl)acetamide](/img/structure/B13440318.png)
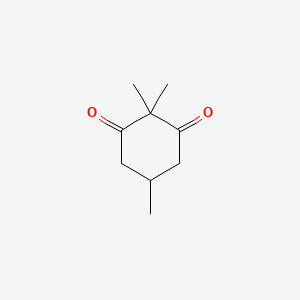
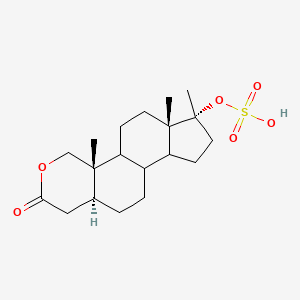
![2-[4,10-bis[2-(aminomethylideneamino)ethylsulfanyl]-12-(1-carboxy-2-hydroxypropyl)-2,8-dioxo-1,7-diazatricyclo[7.3.0.03,7]dodeca-3,9-dien-6-yl]-3-hydroxybutanoic acid](/img/structure/B13440336.png)
